molecular formula C6H13NO2 B139292 (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol CAS No. 157087-65-5

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol

Cat. No.: B139292
CAS No.: 157087-65-5
M. Wt: 131.17 g/mol
InChI Key: IXFHJDFJPFHQLP-NTSWFWBYSA-N
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Description

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol is a chiral compound with the molecular formula C6H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol typically involves the reduction of a suitable precursor. One common method involves the reduction of N-Boc-trans-4-hydroxy-L-prolinol using hydrogen chloride in 1,4-dioxane . The reaction is carried out by adding a 4N HCl/dioxane solution to N-Boc-trans-4-hydroxy-L-prolinol and swirling the mixture for one hour. The solution is then concentrated in vacuo, and the residue is diluted with toluene and reconcentrated .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar reduction processes are scaled up for industrial synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to modify the hydroxymethyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxymethyl group can yield (3R,5S)-5-formyl-1-methylpyrrolidin-3-ol or (3R,5S)-5-carboxy-1-methylpyrrolidin-3-ol.

    Reduction: Reduction can produce (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-amine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding characteristics. The presence of both a hydroxymethyl group and a methyl group at specific positions allows for unique interactions in chemical and biological systems .

Properties

IUPAC Name

(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-3-6(9)2-5(7)4-8/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFHJDFJPFHQLP-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107797-60-4
Record name (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinemethanol
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